molecular formula C11H11NO3 B171289 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 177478-63-6

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No. B171289
CAS RN: 177478-63-6
M. Wt: 205.21 g/mol
InChI Key: OKZGRHUCJRZYHT-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a chiral compound due to the presence of the methyl substituent .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate” has a molecular weight of 205.21 g/mol . It has a melting point of 185-187 . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity have been computed .

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate: A Comprehensive Analysis:

Pharmaceutical Research

This compound is structurally related to coumarin derivatives which are known for their medicinal properties. It may have potential as an anticoagulant or in the development of antibacterial and antifungal agents due to the biological activity of similar compounds .

Chemical Synthesis

The alkylation studies of related quinolone derivatives suggest that Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate could be used in the synthesis of other complex organic molecules. It may serve as a precursor or intermediate in various chemical reactions .

Green Chemistry

Innovations in green chemistry have demonstrated the synthesis of related tetrahydropyrimidines using eco-friendly catalysts. This compound could be involved in similar green chemistry approaches for synthesizing valuable products in a more environmentally sustainable manner .

Biological Inhibitors

Given its structural similarity to compounds that function as biological inhibitors, this compound might be explored for its inhibitory properties against specific biological targets, potentially leading to new chemotherapeutic agents .

Bio-analytical Reagents

Compounds in this family have been used as bio-analytical reagents. Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate could be investigated for use in analytical chemistry to detect or quantify other substances .

Heterocyclic Chemistry

This compound may play a role in the synthesis of various heterocycles. Heterocyclic compounds are crucial in many pharmaceuticals and could lead to the discovery of compounds with unique biological activities .

Safety and Hazards

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate” is associated with several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZGRHUCJRZYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS RN

177478-63-6
Record name methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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